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D-Allose-2-13C

Stable Isotope Labeling Metabolic Tracing Quality Control

Researchers tracking carbon fate at the C-2 hydroxyl of D-allose require a positional tracer that avoids the spectral crowding of uniform labeling. D-Allose-2-13C solves this by providing a +1.00 Da mass shift for unambiguous LC-MS tracking and a site-specific 13C NMR probe at C-2. Key features: ≥99 atom% 13C isotopic enrichment ensures high signal-to-noise in metabolic flux analysis and NMR. Single-site label simplifies isotopologue distributions in tissue extracts. Ideal for SIRM experiments in cancer cell lines (HuH-7, MDA-MB-231, SH-SY5Y) and xenograft biodistribution studies. Compatible with standard procurement workflows.

Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15
Cat. No. B1157518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose-2-13C
SynonymsD-Allopyranose-2-13C
Molecular FormulaC₅¹³CH₁₂O₆
Molecular Weight181.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Allose-2-13C: Site-Specific 13C Tracer for Metabolic Research


D-Allose-2-13C (D-[2-13C]allose) is a stable isotope-labeled analogue of D-allose, a C-3 epimer of D-glucose and a rare naturally occurring monosaccharide [1]. The compound carries a single 13C atom at the C-2 position of the hexose backbone, yielding a molecular formula of 13CC₅H₁₂O₆ and a molecular weight of 181.15 g/mol—an increase of +1.00 Da relative to unlabeled D-allose (180.16 g/mol) . Commercially, it is supplied at isotopic enrichments of ≥99 atom% 13C, with chemical purity typically ≥95% (up to 99% for certain lots), and is intended exclusively for research use as a positional tracer in metabolic flux analysis, NMR spectroscopy, and mass spectrometry-based studies [2].

Why Positional 13C Labeling Cannot Be Substituted


The value of D-Allose-2-13C resides in the positional specificity of its 13C label. Unlabeled D-allose provides no mass shift for LC-MS tracking and no 13C signal enhancement for NMR . Among the positional isotopologues—D-Allose-1-13C, D-Allose-2-13C, and D-Allose-3-13C—all share the same nominal molecular weight (181.15 g/mol) and isotopic enrichment (≥99 atom% 13C) . However, they differ fundamentally in which carbon atom is NMR-active and in which metabolic transformations can be tracked. The C-2 position is involved in distinct enzymatic transformations (e.g., isomerization reactions at the C-2 hydroxyl, glycolysis entry via phosphoglucose isomerase-like steps) that are invisible to C-1 or C-3 labels [1]. Uniformly labeled D-Allose-UL-13C₆, while offering full-carbon visibility, introduces spectral crowding in NMR and complex isotopologue distributions in MS that can obscure pathway-specific flux information . Substituting any alternative label therefore risks loss of the specific metabolic or structural information that only a C-2 tracer can provide.

Key Evidence for D-Allose-2-13C Performance


Isotopic Enrichment Parity Across Positional Isotopologues

D-Allose-2-13C is supplied at 99 atom% 13C isotopic enrichment, identical to the enrichment specification of D-Allose-1-13C and D-Allose-3-13C from the same manufacturer . This parity ensures that any difference in experimental signal intensity or metabolic labeling pattern between these tracers is attributable solely to the positional location of the 13C atom, not to differential isotopic dilution.

Stable Isotope Labeling Metabolic Tracing Quality Control

Mass Shift Discrimination From Unlabeled D-Allose

The incorporation of a single 13C atom at the C-2 position shifts the monoisotopic mass of D-Allose-2-13C to 181.15 g/mol, compared to 180.16 g/mol for unlabeled D-allose [1]. This +1.00 Da shift creates a distinct M+1 peak in full-scan MS that is separated from the natural-abundance M+1 isotopologue of unlabeled D-allose (~6.5% relative intensity from natural 13C contributions), enabling spike-in tracer experiments at low enrichment ratios without spectral overlap [1].

Mass Spectrometry LC-MS/MS Isotopic Dilution

Selective Glycolytic ATP Suppression vs. 2-Deoxyglucose

In neonatal rat cardiomyocytes, 25 mM D-allose selectively reduced glycolytic ATP production while exerting minimal impact on mitochondrial ATP. By contrast, 1 mM 2-deoxy-D-glucose (2DG)—a widely used glycolytic inhibitor—strongly suppressed both glycolytic and mitochondrial ATP pools [1]. D-allose also demonstrated lower cytotoxicity and did not induce apoptosis, unlike 2DG, which can trigger arrhythmogenic risk [1]. This selectivity is the mechanistic basis for using D-Allose-2-13C as a tracer to dissect glycolytic vs. oxidative contributions to ATP without the confounding cytotoxicity of 2DG.

Glycolysis Inhibition Mitochondrial Safety Cancer Metabolism

TXNIP Induction and GLUT1 Suppression in Cancer Cells

In hepatocellular carcinoma (HuH-7) cells, D-allose treatment enhanced TXNIP mRNA levels to 140-fold relative to control in the scramble siRNA group, while in the presence of TXNIP siRNA this induction was reduced to only 4.4-fold, confirming TXNIP dependence [1]. Concurrently, GLUT1 mRNA was significantly reduced to 0.76-fold of control levels. These molecular changes were validated across three cancer cell lines—HuH-7, MDA-MB-231, and SH-SY5Y—with dose-dependent TXNIP upregulation and GLUT1 suppression [1][2]. D-Allose-2-13C enables direct tracing of the carbon fate under these TXNIP-mediated metabolic reprogramming conditions.

TXNIP GLUT1 Cancer Cell Growth Inhibition

In Vivo Tumor Reduction in Glioblastoma Xenograft

In a subcutaneous U87MG glioblastoma xenograft model, intraperitoneal administration of D-allose at 100 mg/kg/day significantly reduced tumor volume over 28 days compared to vehicle-treated controls [1]. This in vivo anti-proliferative effect was achieved without inducing cell-cycle arrest or apoptosis, operating instead through a reduction in cell division frequency—a mechanism distinct from conventional chemotherapeutics [1]. D-Allose-2-13C, when used in analogous in vivo tracer studies, can map the metabolic fate of this rare sugar under the same dosing regimen.

Glioblastoma Xenograft In Vivo Efficacy

Neuroprotective Infarct Reduction in Cerebral Ischemia

In a rat model of cerebral ischemia/reperfusion injury, D-allose treatment significantly reduced cerebral infarct volume. The infarct volume in D-allose-treated rats measured 90.9 ± 13.5 mm³, compared with 114.9 ± 15.3 mm³ in vehicle-treated controls (p < 0.01)—a reduction of approximately 21% [1]. This neuroprotective effect positions D-allose as a compound of interest for stroke research, and D-Allose-2-13C as the appropriate tracer for studying its metabolic mechanism in neural tissues.

Neuroprotection Ischemia-Reperfusion Stroke

Optimal Applications for D-Allose-2-13C


Position-Specific 13C Flux Analysis in Cancer Models

For laboratories conducting 13C metabolic flux analysis (13C-MFA) to dissect the metabolic fate of D-allose in cancer models, D-Allose-2-13C is the appropriate tracer when the research question involves transformations at or adjacent to the C-2 hydroxyl. The 99 atom% 13C enrichment ensures high signal-to-noise in both NMR and LC-MS/MS readouts . Because the compound's parent molecule (unlabeled D-allose) selectively suppresses glycolytic ATP while sparing mitochondrial ATP [1] and induces TXNIP/GLUT1 axis modulation in cancer cells [2], the 2-13C tracer allows direct correlation of carbon routing with these established biological effects.

Isotope-Resolved Metabolomics of TXNIP/GLUT1 Regulation

D-Allose-2-13C is ideally suited for stable isotope-resolved metabolomics (SIRM) experiments in hepatocellular carcinoma (HuH-7), breast adenocarcinoma (MDA-MB-231), and neuroblastoma (SH-SY5Y) cell lines—models where D-allose has been shown to induce TXNIP mRNA 140-fold and suppress GLUT1 mRNA to 0.76-fold [2]. The +1.00 Da mass shift of the 2-13C isotopologue relative to unlabeled D-allose enables unambiguous tracking of tracer-derived carbons in downstream metabolites via high-resolution LC-MS .

In Vivo Pharmacokinetic Tracing in Xenograft Studies

In subcutaneous U87MG glioblastoma xenograft studies where D-allose (100 mg/kg/day i.p.) significantly reduces tumor volume [3], D-Allose-2-13C can serve as the isotopically labeled tracer for parallel pharmacokinetic and biodistribution studies. Its single-site 13C label avoids the spectral complexity of uniformly labeled D-Allose-UL-13C₆, simplifying isotopologue analysis in tissue extracts while retaining the full biological activity profile of the unlabeled parent molecule .

NMR Structural Studies of Sugar-Protein Interactions

For structural biologists studying carbohydrate-protein interactions (e.g., D-allose binding protein from E. coli [4]), D-Allose-2-13C provides a site-specific 13C NMR probe at the C-2 position. The 13C enrichment at C-2 produces a single enhanced resonance that can be monitored through ligand titration experiments without the signal overlap inherent to uniformly 13C-labeled sugars, enabling precise determination of binding-induced chemical shift perturbations and relaxation parameters [5].

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